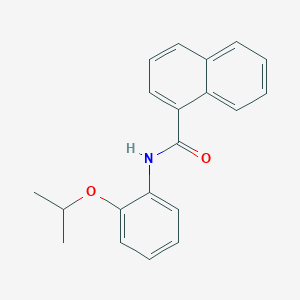

N-(2-isopropoxyphenyl)-1-naphthamide

Description

N-(2-Isopropoxyphenyl)-1-naphthamide is a synthetic naphthamide derivative featuring a 1-naphthamide core linked to a 2-isopropoxyphenyl substituent. The isopropoxy group at the ortho position of the phenyl ring may influence solubility, steric interactions, and binding affinity in biological systems.

Properties

IUPAC Name |

N-(2-propan-2-yloxyphenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14(2)23-19-13-6-5-12-18(19)21-20(22)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSMVVQCVDCFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-1-naphthamide

- Structure : Phenyl ring substituted with Cl at positions 2 and 3.

- Activity : Exhibits dual anticholinesterase activity with Ki values of 1.2 µM (AChE) and 0.8 µM (BChE) .

- Molecular Interactions : Crystal structure reveals hydrogen bonding (N–H⋯O=C) and π-π stacking between naphthalene rings, stabilizing supramolecular assemblies .

N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide

- Structure: Benzyloxy group at position 4 and aminooxazole at position 3 of the phenyl ring.

- Synthesis : 30% yield; m.p. 195–197°C; IR bands at 3295 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=O) .

- The isopropoxy group in the target compound may offer intermediate lipophilicity but reduced hydrogen-bonding capacity.

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide

- Structure : Thiazolo-pyridine fused ring at position 3 of the phenyl group.

- Selection Criteria: High Tanimoto structural similarity to known pharmacoperones, suggesting tractability for receptor rescue .

- Comparison : The thiazolo-pyridine moiety provides a rigid, planar structure favoring π-π interactions, unlike the flexible isopropoxy group, which may confer conformational versatility .

Cholinesterase Inhibition Profiles

The dichloro analog’s superior BChE inhibition highlights the impact of electron-withdrawing groups. The isopropoxy group’s steric effects may reduce potency but improve selectivity.

Substituent Effects on Binding Interactions

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to cholinesterase catalytic sites via dipole interactions .

- Hydrogen-Bonding Groups (OH, NH₂) : Improve solubility and stabilize enzyme-ligand complexes .

- Bulky Groups (Isopropoxy, Benzyloxy) : May reduce enzymatic access but improve pharmacokinetic properties (e.g., metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.